4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline

Catalog No.
S13357143
CAS No.
M.F
C12H11F3N2O
M. Wt
256.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quino...

Product Name

4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline

IUPAC Name

2-[[6-(trifluoromethyl)quinolin-4-yl]amino]ethanol

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)8-1-2-10-9(7-8)11(3-4-16-10)17-5-6-18/h1-4,7,18H,5-6H2,(H,16,17)

InChI Key

LHOBLSYHNTWLJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NCCO

4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline is a synthetic organic compound characterized by a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound has a molecular formula of C12H11F3N2O and is notable for its unique substitutions: a hydroxyethylamino group and a trifluoromethyl group. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an interesting candidate for pharmaceutical applications. Its CAS number is 1065076-23-4, and it is recognized for its potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

, including:

  • Oxidation: This reaction can lead to the formation of quinoline derivatives with different functional groups.
  • Reduction: Reduction can modify the quinoline ring, resulting in reduced quinoline derivatives.
  • Substitution Reactions: The trifluoromethyl group can be replaced with other nucleophiles under appropriate conditions, altering the compound's reactivity and biological activity.

The biological activity of 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline has been studied extensively. It exhibits potential as an antimicrobial and anticancer agent. Research indicates that the compound may interact with specific biological targets, modulating their activity and potentially triggering therapeutic effects. The trifluoromethyl group enhances binding interactions with target proteins, contributing to its potency in biological systems .

The synthesis of 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline typically involves the reaction of 6-(trifluoromethyl)quinoline with 2-aminoethanol. This reaction is usually conducted under controlled conditions, often utilizing catalysts to facilitate the formation of the desired product. Various methods can be employed for synthesis:

  • Conventional Heating: The reactants are heated in a solvent to promote reaction.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation.
  • Recrystallization or Chromatography: These purification techniques are used to obtain high-purity final products .

4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline has diverse applications across various fields:

  • Medicinal Chemistry: It is studied for its potential therapeutic effects against cancers and infections.
  • Material Science: The compound is utilized in developing advanced materials such as fluorinated polymers and coatings.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules and reagents in organic reactions .

Interaction studies reveal that 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline can effectively bind to specific biological targets. These studies often involve molecular docking analyses to predict how the compound interacts with enzymes or receptors at the molecular level. Such interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-2-methyl-8-(trifluoromethyl)quinolineMethyl group instead of hydroxyethylDifferent substitution pattern affects biological activity
5-(Trifluoromethyl)quinolineLacks hydroxyethylamino groupPrimarily used in studies related to neurochemistry
6-(Trifluoromethyl)quinolineSimilar core structure but different position of substitutionVariations in position affect reactivity

These compounds differ primarily in their substituents or positions on the quinoline ring, which significantly influences their biological properties and applications. The unique combination of functional groups in 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline sets it apart from these similar compounds, contributing to its distinct pharmacological profile .

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

256.08234746 g/mol

Monoisotopic Mass

256.08234746 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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